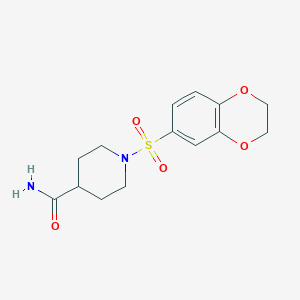

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide

Description

Table 1: Comparative Analysis of Related Benzodioxin-Sulfonyl-Piperidine Compounds

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c15-14(17)10-3-5-16(6-4-10)22(18,19)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVVQJWERSZWKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658607 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Sulfonylation: The benzodioxin ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Piperidine Introduction: The sulfonylated benzodioxin is reacted with piperidine derivatives to introduce the piperidine ring. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Corresponding substituted products depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a benzodioxin moiety and a piperidine core. Its molecular formula is , with a molecular weight of approximately 454.52 g/mol. The unique structural features contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds, including 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide, exhibit promising anticancer properties. For instance, research has shown that certain piperidine derivatives can induce apoptosis in cancer cells and demonstrate cytotoxic effects superior to traditional chemotherapeutics like bleomycin . The mechanism often involves the interaction with specific cellular pathways that regulate cell growth and survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted the potential of related piperidine compounds as ligands for histamine receptors (H3R and H4R), suggesting their role in modulating inflammatory responses . These findings indicate that such compounds could be developed into therapeutic agents for treating inflammatory diseases.

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, there is ongoing research into the efficacy of this compound in models of neurodegenerative diseases such as Alzheimer’s disease. Some derivatives have shown the ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's therapy . The dual inhibition could potentially lead to improved cognitive function in affected individuals.

Case Study 1: Anticancer Efficacy

A notable case study involved the synthesis of a series of piperidine derivatives based on the benzodioxin scaffold. These derivatives were evaluated for their cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. Results indicated that specific modifications to the piperidine structure enhanced anticancer activity, demonstrating significant promise for future drug development .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of piperidine derivatives. The research employed in vivo models to assess the efficacy of these compounds in reducing inflammation markers. The results showed that certain derivatives significantly lowered levels of pro-inflammatory cytokines, supporting their potential use as therapeutic agents in inflammatory conditions .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, coordinating with the zinc ion present in the enzyme’s active site. This binding inhibits the enzyme’s activity, leading to a decrease in the production of bicarbonate ions, which are crucial for various physiological functions.

Comparison with Similar Compounds

Compound A : 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine-2-carboxylic acid

- Molecular Formula: C₁₃H₁₅NO₇S

- Key Differences : Replaces the piperidine ring with a pyrrolidine ring and substitutes carboxamide with a carboxylic acid.

- Properties: Higher polarity (carboxylic acid increases hydrogen-bond acceptor count to 7 vs. 5 in the target compound) and reduced lipophilicity (XLogP3: -0.2).

Compound B : 4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]amino]-N-methyl-4-piperidinecarboxamide

- Molecular Formula : C₁₆H₂₃N₃O₃

- Key Differences: Introduces a methylamino linker between the benzodioxane and piperidine carboxamide.

- Properties : Lower molecular weight (305.37 g/mol) and higher basicity due to the tertiary amine. Preliminary data suggest enhanced blood-brain barrier penetration compared to the target compound .

Piperidine Carboxamide Derivatives with Varied Substituents

Compound C : (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Molecular Formula : C₂₆H₂₇FN₂O

- Key Differences : Replaces the benzodioxane sulfonyl group with a naphthalene-ethyl moiety and adds a fluorobenzyl substituent.

- Bioactivity : Reported as a SARS-CoV-2 inhibitor with IC₅₀ values in the micromolar range. The naphthalene group enhances hydrophobic interactions with viral protease active sites .

Compound D : 1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperazine

- Molecular Formula : C₁₂H₁₆N₂O₄S

- Key Differences : Substitutes piperidine with piperazine, removing the carboxamide group.

- Properties : Increased rigidity and hydrogen-bond acceptor count (6 vs. 5). Used in kinase inhibitor research due to improved solubility .

Antihepatotoxic Benzodioxane Derivatives

Compound E : 3',4'-(1",4"-Dioxino)flavone

- Molecular Formula : C₁₇H₁₂O₄

- Bioactivity: Exhibits antihepatotoxic activity comparable to silymarin (a liver-protective flavonoid), reducing serum SGOT and SGPT levels in rat models. The dioxane ring enhances metabolic stability .

Comparative Data Table

Key Research Findings and SAR Insights

Sulfonyl Group Role : The benzodioxane sulfonyl group in the target compound enhances binding affinity to sulfhydryl-containing enzymes (e.g., caspases), but its bulkiness may limit cell permeability compared to naphthalene-based analogues like Compound C .

Piperidine vs. Pyrrolidine : Replacing piperidine with pyrrolidine (Compound A) reduces steric hindrance, improving interaction with flat binding pockets (e.g., viral proteases) .

Antihepatotoxic Activity : The dioxane ring alone (Compound E) is sufficient for liver protection, but adding sulfonyl-piperidine groups (target compound) shifts the mechanism toward enzyme modulation .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound's chemical structure is characterized by a piperidine ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety and a sulfonyl group. Its molecular formula is with a molecular weight of approximately 414.5 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₇S₂ |

| Molecular Weight | 414.5 g/mol |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 4 |

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds related to the piperidine scaffold. For instance, derivatives containing sulfonyl groups have shown promising activity against various bacterial strains. One study reported IC₅₀ values for synthesized compounds ranging from 2.14 to 21.25 µM, indicating significant antibacterial efficacy compared to standard drugs .

2. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties:

- Acetylcholinesterase (AChE) Inhibition : A series of piperidine derivatives demonstrated potent AChE inhibition, which is crucial for the treatment of Alzheimer's disease.

- Urease Inhibition : The compound exhibited strong urease inhibitory activity, making it a candidate for treating infections caused by urease-producing bacteria .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The sulfonyl group enhances binding affinity to target enzymes, facilitating inhibition.

- Cell Membrane Interaction : The hydrophobic nature of the benzodioxin moiety allows for better penetration into bacterial membranes, enhancing antibacterial effects.

Case Studies

Several research studies have investigated the biological activity of similar compounds:

- Study on Antibacterial Properties : A derivative showed an IC₅₀ of 0.63 µM against urease, indicating high potency compared to traditional inhibitors .

- Neuroprotective Effects : Another study explored the neuroprotective potential through AChE inhibition, revealing significant improvements in cognitive function in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxamide?

- Methodological Answer : The compound can be synthesized via a carbodiimide-mediated coupling reaction. A general procedure involves reacting 1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid with an appropriate amine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous acetonitrile. After stirring at room temperature, the product is purified via recrystallization from ethanol .

- Key Reagents/Conditions :

| Reagent | Role | Quantity |

|---|---|---|

| EDCI | Carbodiimide coupling agent | 1 mmol |

| HOBt | Activator | 1 mmol |

| CH₃CN | Solvent | 5 mL |

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use X-ray crystallography (via SHELX programs for refinement ) combined with spectroscopic techniques:

- ¹H/¹³C NMR : Analyze chemical shifts for the benzodioxin sulfonyl group (~7.5–8.0 ppm aromatic protons) and piperidine carboxamide protons (~3.0–4.0 ppm).

- IR Spectroscopy : Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) functional groups.

- Mass Spectrometry : Validate molecular weight using high-resolution mass spectrometry (HRMS) with exact mass data (e.g., calculated for C₁₆H₁₈N₂O₇S₂: 414.0555) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound?

- Methodological Answer :

- Modular Substitution : Introduce substituents on the piperidine ring (e.g., alkyl, aryl groups) or the benzodioxin moiety to assess steric/electronic effects. For example, replacing the carboxamide with a methyl group reduces hydrogen-bonding capacity, impacting target binding .

- Biological Assays : Test derivatives against enzyme targets (e.g., carbonic anhydrase isoforms) using kinetic assays. Compare IC₅₀ values to correlate structural changes with inhibitory potency .

- Computational Docking : Use programs like AutoDock to model interactions with active sites (e.g., sulfonyl groups with lysine residues in enzymes) .

Q. How can experimental contradictions in biological activity data be resolved?

- Methodological Answer :

- Reproducibility Checks : Ensure purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral chromatography.

- Buffer Optimization : Adjust assay conditions (e.g., pH 6.5 ammonium acetate buffer for stability ) to mimic physiological environments.

- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Specialized Research Applications

Q. What in vitro models are suitable for evaluating this compound’s mechanism of action?

- Methodological Answer :

- Bacterial Models : For antimicrobial studies, use Pseudomonas aeruginosa outer membrane protein (OprH) inhibition assays, as seen in structurally related benzodioxin sulfonamides .

- Enzymatic Targets : Test against human carbonic anhydrase isoforms (e.g., hCA II, IX) using stopped-flow CO₂ hydration assays .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution refinement of X-ray data. Parameters like R-factor (<5%) and electron density maps clarify bond angles and torsional strain in the benzodioxin-piperidine core .

- Twinned Data Handling : Apply SHELXE for deconvoluting twinned crystals, common in sulfonamide derivatives due to flexible sulfonyl linkages .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Solvent-Accessible Surface Area (SASA) Analysis : Use MD simulations to assess dynamic interactions (e.g., sulfonyl group solvation in aqueous vs. hydrophobic pockets).

- Free Energy Perturbation (FEP) : Quantify energy differences between predicted and observed binding modes .

Tables of Key Data

Table 1 : Representative Synthetic Yields for Analogous Piperidine-4-Carboxamides

| Derivative Substituent | Yield (%) | Purity (%) |

|---|---|---|

| 3-Methoxyphenyl | 39 | 98 |

| 4-Methoxyphenyl | 64 | 97 |

| o-Tolyl | 71 | 99 |

Table 2 : Exact Mass Data for Structural Validation

| Compound | Exact Mass (Da) |

|---|---|

| 1-(Benzodioxin-6-sulfonyl)piperazine | 414.0555 |

| Target Carboxamide | 327.0821* |

| *Calculated for C₁₄H₁₇N₂O₅S. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.